(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a complex organic compound that features a piperidine ring substituted with an aminopyridine and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Aminopyridine: The piperidine ring is then functionalized with an aminopyridine group through nucleophilic substitution reactions.
Attachment of the Phenyl Group: Finally, the phenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular pathways. For instance, it could inhibit phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
(2-(2-Aminopyridin-3-yl)piperidin-1-yl)(phenyl)methanone: can be compared with other PI3K inhibitors such as LY294002 and wortmannin.
Unique Features: Unlike some other inhibitors, this compound may offer improved specificity and reduced side effects due to its unique structural features.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and chemical processes.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
[2-(2-aminopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H2,18,19) |
InChI Key |
RAIADHLIICXRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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